1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide
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Overview
Description
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is a compound that features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry . The compound’s structure includes a cyclopentane ring substituted with an amino group and a carboxamide group, along with a 4-methyl-1H-pyrazol-1-yl moiety. This unique structure makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed using cyclization reactions involving appropriate precursors.
Coupling Reactions:
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino and carboxamide groups can participate in substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to control the reaction rate . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
3-Aminopyrazoles: These compounds share the pyrazole ring but differ in the substitution pattern and functional groups.
Cyclopentane Derivatives: Compounds with similar cyclopentane rings but different substituents.
Biological Activity
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide (CAS Number: 1526816-33-0) is a synthetic compound notable for its potential biological activities. This compound features a unique structure that incorporates a cyclopentane ring and a pyrazole moiety, which contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆N₄O |
Molecular Weight | 208.26 g/mol |
CAS Number | 1526816-33-0 |
Density | Not Available |
Melting Point | Not Available |
The molecular structure of this compound includes an amino group, a carboxamide functional group, and a pyrazole ring, which are key to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the pyrazole ring enhances its binding affinity to specific molecular targets, potentially modulating enzymatic activity and influencing cellular pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit certain protein kinases, which are crucial in cancer cell proliferation.
- Cell Cycle Modulation : Studies suggest that it can induce apoptosis and cause cell cycle arrest in cancer cells, indicating its potential as an anticancer agent.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Anticancer Activity : A study demonstrated that this compound significantly induces apoptosis in cancer cell lines by disrupting the cell cycle at the G2/M phase. This effect was measured using flow cytometry and fluorescent markers for mitotic cells .
- Protein Kinase Inhibition : Research indicated that the compound selectively inhibits certain kinases involved in tumor growth. The selectivity profile suggests minimal off-target effects, making it a promising candidate for further development .
- In Vivo Studies : Preliminary animal model studies revealed that administration of this compound resulted in reduced tumor size compared to controls, supporting its potential therapeutic application .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Biological Activity | Notes |
---|---|---|
3-Iodo-1H-pyrazole | Moderate kinase inhibition | Higher lipophilicity |
5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives | Anticancer properties | Broader spectrum of activity |
4-Methylpyrazole | General enzyme modulation | Less specificity |
The comparison indicates that while similar compounds exhibit biological activity, the unique structural features of this compound may confer distinct advantages in selectivity and potency.
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-7-5-13-14(6-7)8-2-3-10(12,4-8)9(11)15/h5-6,8H,2-4,12H2,1H3,(H2,11,15) |
InChI Key |
BBAKJDNVQPMVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2CCC(C2)(C(=O)N)N |
Origin of Product |
United States |
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